molecular formula C16H12O5 B8798885 9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid CAS No. 917615-53-3

9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid

Cat. No. B8798885
M. Wt: 284.26 g/mol
InChI Key: AVFXECNNRHGJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid” is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has a hydroxymethyl group (-CH2OH) attached at the 9th position and carboxylic acid groups (-COOH) at the 2nd and 7th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other fluorene derivatives. For instance, hydroxymethyl groups can be introduced through a reaction with formaldehyde under basic conditions . The carboxylic acid groups might be introduced through various oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be based on the fluorene backbone, with the hydroxymethyl and carboxylic acid groups attached at the specified positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The hydroxymethyl group could potentially undergo reactions typical of alcohols, while the carboxylic acid groups could participate in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar functional groups like hydroxymethyl and carboxylic acid could increase its solubility in polar solvents .

properties

CAS RN

917615-53-3

Product Name

9-(Hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

9-(hydroxymethyl)-9H-fluorene-2,7-dicarboxylic acid

InChI

InChI=1S/C16H12O5/c17-7-14-12-5-8(15(18)19)1-3-10(12)11-4-2-9(16(20)21)6-13(11)14/h1-6,14,17H,7H2,(H,18,19)(H,20,21)

InChI Key

AVFXECNNRHGJSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(C3=C2C=CC(=C3)C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A small sample of 9-formyl-2,7-fluorenedicarboxylic acid (5-10 mg) was dissolved in water with a small amount of THF. An excess amount of sodium borohydride was added and allowed to react for two hours. The reaction was quenched with the careful addition of 1 M HCl until acidic. The product was extracted with ethyl acetate, dried over sodium sulfate, filtered and evaporated to dryness. 1H-NMR (CD3OD): δ (ppm) 8.4 (s, 2H, Ar); 8.2 (m, 2H, Ar); 8.0 (m, 2H, Ar); 4.2 (t, 1H, CH); 4.0 (d, 2H, CH2).
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